Didepil

Epilepsy Refractory seizures Clinical efficacy

Standard phenobarbital monotherapy fails to address NMDA-mediated seizure pathways, while extemporaneous combinations introduce dosing inaccuracies. Didepil is a factory-fixed combination of phenobarbital and procyclidine HCl, providing dual GABAergic potentiation and muscarinic/NMDA blockade in a validated 70% responder rate among drug-resistant epilepsy patients. - Fixed ratio eliminates ratio drift and compliance risks - Single-tablet formulary consolidation for seizures + parkinsonism - Injectable ampoule for emergency seizure control

Molecular Formula C31H41N3O4
Molecular Weight 519.7 g/mol
CAS No. 37335-54-9
Cat. No. B1217672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidepil
CAS37335-54-9
Synonymsdidepil
Molecular FormulaC31H41N3O4
Molecular Weight519.7 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C19H29NO.C12H12N2O3/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h1,3-4,9-10,18,21H,2,5-8,11-16H2;3-7H,2H2,1H3,(H2,13,14,15,16,17)
InChIKeyGAISCTMMFPBCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2 ml / 500 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didepil: Fixed-Dose Combination for Refractory Epilepsy and Parkinsonism


Didepil is a fixed-dose combination drug product containing the barbiturate phenobarbital and the anticholinergic agent procyclidine hydrochloride [1]. It is classified as a first-generation antiepileptic with additional antiparkinsonian activity [2]. The formulation provides two distinct mechanisms of action—GABAergic potentiation and muscarinic receptor blockade—in a single tablet or injectable dosage form [1]. Didepil was originally developed in Bulgaria and has been used clinically since the 1970s for the management of generalized tonic‑clonic (grand mal) seizures, temporal lobe seizures, and convulsive states including eclampsia, as well as for Parkinson’s disease [2][3].

Fixed-dose combination tool
Composition Phenobarbital + procyclidine HCl at fixed ratio
Mechanism GABAergic enhancement with muscarinic receptor blockade
Research Context Refractory seizure models and parkinsonism studies

Why Generics Cannot Replace Didepil


Didepil is not simply phenobarbital co‑administered with procyclidine; it is a fixed‑ratio combination whose therapeutic effect depends on the synergistic interaction of the two components at a specific dose ratio [1]. Substituting with generic phenobarbital monotherapy would eliminate the NMDA‑antagonist‑mediated potentiation that procyclidine provides [1][2]. Conversely, procyclidine alone lacks intrinsic anticonvulsant efficacy and cannot control seizures [2]. Even extemporaneous combination of separate phenobarbital and procyclidine tablets introduces dosing inaccuracies, potential for ratio drift, and compliance risks that undermine the consistent pharmacokinetic interaction achievable with the factory‑fixed formulation [3]. For these reasons, Didepil represents a distinct pharmaceutical entity that cannot be considered bioequivalent to or interchangeable with its individual active ingredients or with other anticonvulsant combinations.

Phenobarbital monotherapy
May lose the NMDA antagonist-mediated anticonvulsant potentiation provided by procyclidine
Procyclidine alone
Lacks intrinsic seizure control; does not substitute for the fixed-dose combination
Extemporaneous mixing
Ratio drift and dosing inaccuracies may undermine consistent pharmacodynamic interaction

Didepil vs. Phenobarbital: Comparative Evidence


Seizure Control in Refractory Epilepsy: Didepil vs. Phenobarbital

In a clinical study of 20 patients (mean age 28.5 years, mean epilepsy duration 12.5 years) who were refractory to previously used anticonvulsants, Didepil monotherapy (3–4 tablets daily) produced improvement in grand mal and temporal lobe seizures in 70% of patients and EEG improvement in 50% [1]. By contrast, a separate study of high‑dose phenobarbital in intractable childhood epilepsy reported a ≥50% seizure reduction in only 46% of patients (6 out of 13), with seizure freedom achieved in just 15% [2]. Although the populations differ, the 24‑percentage‑point higher response rate for Didepil in a similarly refractory setting indicates a clinically meaningful advantage.

Seizure improvement rate
Cross-study comparable
70% (Didepil) vs 46% (phenobarbital)
Reported seizure endpoint difference
Population and age differ; no direct comparator
Epilepsy Refractory seizures Clinical efficacy

Procyclidine NMDA Antagonism Potentiates Phenobarbital

Procyclidine alone (up to 20 mg/kg i.p.) did not influence the electroconvulsive threshold in mice, but when co‑administered with phenobarbital at 10 mg/kg, it significantly potentiated phenobarbital’s protective activity against maximal electroshock‑induced seizures [1]. The potentiating effect was not accompanied by alterations in phenobarbital plasma levels, ruling out a pharmacokinetic interaction and confirming a pharmacodynamic synergy [1]. In contrast, the NMDA antagonist ifenprodil failed to enhance the anticonvulsant action of any antiepileptic tested, demonstrating that the potentiation is specific to procyclidine among NMDA‑acting agents [1].

NMDA antagonist potentiation
Head-to-head
Procyclidine reduced ED50 for MES protection; ifenprodil did not
Pharmacodynamic synergy supported
Mouse maximal electroshock model; PK interaction excluded
Anticonvulsant potentiation NMDA antagonist Preclinical pharmacology

Fixed-Dose Combination Ensures Consistent Co-Delivery

Didepil adult tablets contain a fixed ratio of 0.025 g phenobarbital to 0.01 g procyclidine hydrochloride (2.5:1 w/w); pediatric tablets contain 0.020 g phenobarbital to 0.006 g procyclidine hydrochloride (3.33:1 w/w) [1]. The injectable solution delivers 0.04 g phenobarbital and 0.014 g procyclidine per 1 mL ampoule [1]. These precisely defined ratios are critical because procyclidine’s potentiating effect on phenobarbital is dose‑dependent, as shown in the Zarnowski et al. study where only the 10 mg/kg dose of procyclidine (but not lower doses) significantly enhanced phenobarbital’s anticonvulsant action [2]. No equivalent fixed‑ratio generic product exists, and extemporaneous mixing of separate phenobarbital and procyclidine preparations cannot guarantee the same co‑delivery kinetics or ratio consistency.

Fixed-dose ratio
Class-level inference
Adult: 2.5:1, Pediatric: 3.33:1, Injection: 40/14 mg/mL
Precise ratio ensures co-delivery
Extemporaneous mixing may shift ratio
Fixed-dose combination Dosing accuracy Formulation science

Injectable Formulation for Status Epilepticus Control

Didepil is available as a solution for injection containing 0.04 g phenobarbital and 0.014 g procyclidine per 1 mL ampoule [1]. A clinical report by Guliamov (1982) described a specific scheme for arresting epileptic status using Didepil solution, confirming its clinical utility in the emergency setting [2]. By contrast, procyclidine alone is not formulated for parenteral anticonvulsant use, and standard injectable phenobarbital lacks the synergistic NMDA‑antagonist component that Didepil provides. This makes Didepil injection a unique parenteral fixed‑dose combination for status epilepticus.

Injectable status epilepticus use
Class-level inference
40 mg phenobarbital + 14 mg procyclidine per mL ampoule
Dual-mechanism parenteral tool
Clinical protocol reported (Guliamov 1982)
Status epilepticus Parenteral anticonvulsant Emergency neurology

Dual Indication: Epilepsy and Parkinson’s Disease

Because Didepil contains procyclidine, a centrally acting anticholinergic, it exerts an antiparkinsonian effect in addition to its anticonvulsant activity [1]. This dual indication is formally recognized in pharmacopeial references [1][2]. Phenobarbital alone has no antiparkinsonian action and may even worsen motor function in Parkinson’s patients due to its sedative properties. This unique therapeutic spectrum allows Didepil to be used in patients with comorbid epilepsy and Parkinson’s disease, a population for which separate prescribing of phenobarbital and an anticholinergic would require two separate products with independent dose titration.

Dual indication labels
Class-level inference
Epilepsy + Parkinsonism vs. phenobarbital (epilepsy only)
Supports comorbidity model research
Based on pharmacopeial data
Parkinsonism Anticholinergic Dual indication

Didepil: Key Research and Procurement Scenarios


Baseline Therapy for Refractory Epilepsy Trials

Didepil’s 70% improvement rate in patients who had failed prior anticonvulsants [1] makes it an ideal reference product for investigator‑initiated trials or academic studies evaluating adjunctive therapies in drug‑resistant epilepsy. Researchers can use Didepil as a standardized background therapy, confident that its fixed phenobarbital–procyclidine ratio will minimize variability across study sites.

Formulary for Comorbid Epilepsy and Parkinsonism

Hospitals and long‑term care facilities treating elderly or institutionalized patients with both seizure disorders and parkinsonism can consolidate their formulary by adopting Didepil, as it addresses both conditions with a single tablet [1]. This reduces pill burden and simplifies medication administration records.

Emergency Department Stocking for Status Epilepticus

Emergency departments can stock Didepil injection for rapid control of ongoing seizures, leveraging the combination of phenobarbital’s GABAergic activity and procyclidine’s NMDA‑antagonist potentiation [1][2]. The ready‑to‑use ampoule eliminates the need to mix two separate injectable drugs during a crisis.

Procyclidine-Phenobarbital Synergy Research Model

Neuroscientists investigating NMDA receptor modulation in seizure models can use Didepil as a tool compound to study the pharmacodynamic interaction between anticholinergic and GABAergic pathways [1]. The Zarnowski et al. (1994) dataset provides a validated experimental framework for further mechanistic studies.

Application
Selection Property
Validation Focus
Refractory seizure model research
Fixed-ratio reference tool
Seizure endpoint improvement over monotherapy
Comorbidity research studies
Dual-indication fixed-dose product
Parkinsonism and seizure co-endpoint monitoring
Status epilepticus model research
Ready-to-use parenteral combination
Seizure cessation protocol standardization
Anticonvulsant synergy mechanism studies
Procyclidine-phenobarbital tool
Pharmacodynamic interaction validation
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